molecular formula C13H9F15O3 B1144308 [4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate CAS No. 16083-75-3

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate

Cat. No. B1144308
CAS RN: 16083-75-3
M. Wt: 498.18
InChI Key:
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Description

Synthesis Analysis

Syntheses of polyfluorinated compounds involve multifaceted strategies, including the use of polyfluoro-1-(tosyloxy)prop-1-enyllithiums generated by the reaction of polyfluoropropyl toluene-p-sulfonates with n-butyllithium, which readily react with various electrophiles to yield coupling products in good yields. Such methodologies are foundational for generating complex fluorinated compounds, potentially including the one of interest (Funabiki et al., 1998).

Molecular Structure Analysis

The structure of related fluorinated compounds has been elucidated using techniques like X-ray diffraction (XRD) and NMR spectroscopy. For instance, the structure of key intermediates in the synthesis of fluoroquinolone antibiotics has been studied, revealing a predominance of ketone tautomeric forms in solution and the enol form in the solid state (Bazhin et al., 2012).

Chemical Reactions and Properties

Reactivity studies include the facile generation of various fluorinated compounds through reactions like ene reactions of trifluoronitrosomethane, forming N-alkenyl-N-trifluoromethylhydroxylamines, highlighting the versatility and reactivity of fluorinated compounds in synthetic chemistry (Barlow et al., 1980).

Physical Properties Analysis

Investigations into the mesomorphic properties of fluorinated compounds, such as a study on 4-(polyfluoroalkoxycarbonyl)phenyl 4-(4-n-heptoxy-2,3,5,6-tetrafluorophenyl)benzoates, have shown that not all fluorinated compounds display mesogenic behavior, indicating the complex relationship between fluorination and physical properties (Wang et al., 2001).

Chemical Properties Analysis

The chemical transformations and reactivities of fluorinated compounds, such as the synthesis of fluorinated 1,4-enynes bearing an all-carbon quaternary center, demonstrate the unique reactivities afforded by fluorine atoms in organic molecules. These reactions underscore the potential for creating diverse fluorinated structures with novel properties (Zhang et al., 2019).

Scientific Research Applications

Environmental and Biomonitoring Applications

1. Analytical Methodology Development : Studies have focused on the development of analytical methodologies for the quantification and semi-quantitative analysis of fluoroalkylether compounds and other PFAS in environmental and biomonitoring samples. The advancements in non-target screening using high-resolution mass spectrometry have played a crucial role in identifying and quantifying these substances in various matrices, providing crucial data for environmental health assessments (Munoz et al., 2019).

2. Environmental Fate and Effects : Research has also been conducted to bridge knowledge gaps on the environmental fate and effects of ether-PFAS, comparing them with some legacy PFAS. This research is essential for understanding the persistence, bioaccumulation, and toxicity properties of these compounds, which is critical for environmental risk assessments and developing regulations to protect human health and ecosystems (Munoz et al., 2019).

properties

IUPAC Name

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F15O3/c1-2-6(30)31-4-5(29)3-7(14,15)9(17,18)11(21,22)10(19,20)8(16,12(23,24)25)13(26,27)28/h2,5,29H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAPLXCRUNAADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F15O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703062
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluoro-5-methylhexyl)-2-hydroxypropylacrylate

CAS RN

16083-75-3
Record name 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16083-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16083-75-3
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